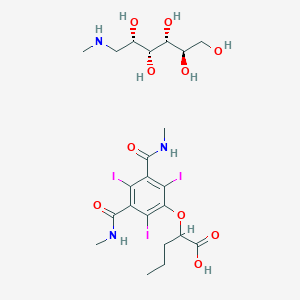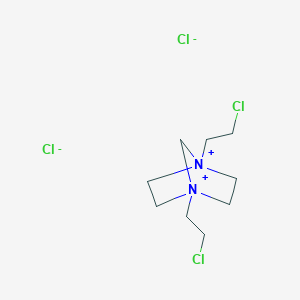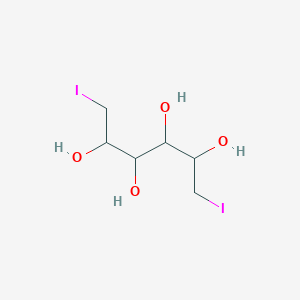
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a chemical compound that belongs to the category of sugar alcohols. It is a white crystalline powder that is odorless and has a sweet taste. Mannitol is widely used in the pharmaceutical industry due to its various properties, including its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier.
Wirkmechanismus
Mannitol exerts its osmotic diuretic effect by increasing the osmotic pressure of the glomerular filtrate, which results in the removal of excess fluid from the body. This effect is achieved by the inhibition of water reabsorption in the proximal tubule of the kidney. Mannitol also has a protective effect on the blood-brain barrier by reducing the permeability of the barrier to various substances.
Biochemical and Physiological Effects:
Mannitol has various biochemical and physiological effects on the body. It can cause an increase in blood volume, leading to an increase in cardiac output. Mannitol also has an antioxidant effect, which protects cells from oxidative damage. Additionally, Mannitol has been found to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Mannitol has several advantages as a research tool. It is relatively inexpensive and easy to obtain. Additionally, it has low toxicity and is well-tolerated by the body. However, Mannitol also has some limitations. It can cause hypernatremia and dehydration if used in excessive amounts. Additionally, its osmotic diuretic effect can interfere with the accuracy of certain laboratory tests.
Zukünftige Richtungen
There are several future directions for the research and development of Mannitol. One area of interest is the use of Mannitol as a potential treatment for traumatic brain injury. Additionally, Mannitol has been studied for its potential use in the prevention of contrast-induced nephropathy. Further research is also needed to explore the potential use of Mannitol as a cryoprotectant for the preservation of organs for transplantation.
Conclusion:
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a versatile chemical compound that has various applications in the field of medicine and research. Its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier make it an attractive research tool. Further research is needed to explore the potential of Mannitol as a treatment for various conditions and its use as a cryoprotectant for the preservation of organs for transplantation.
Synthesemethoden
The synthesis of Mannitol can be achieved through various methods, including the reduction of fructose, the hydrogenation of invert sugar, and the catalytic hydrogenation of glucose. The most common method used for the synthesis of Mannitol is the catalytic hydrogenation of glucose. This method involves the use of a catalyst such as nickel or palladium to reduce glucose to Mannitol.
Wissenschaftliche Forschungsanwendungen
Mannitol has been extensively studied for its various applications in the field of medicine and research. It is commonly used as an osmotic diuretic in the treatment of cerebral edema, glaucoma, and acute renal failure. Mannitol is also used in the formulation of various drugs and as a cryoprotectant for the preservation of cells and tissues.
Eigenschaften
CAS-Nummer |
15430-91-8 |
|---|---|
Molekularformel |
C6H12I2O4 |
Molekulargewicht |
401.97 g/mol |
IUPAC-Name |
1,6-diiodohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
InChI-Schlüssel |
VSJYBSKARROHOH-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
Kanonische SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
Andere CAS-Nummern |
34349-28-5 23261-25-8 15430-91-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



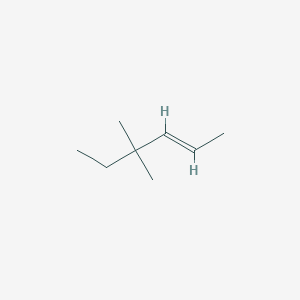
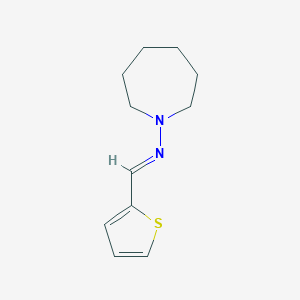
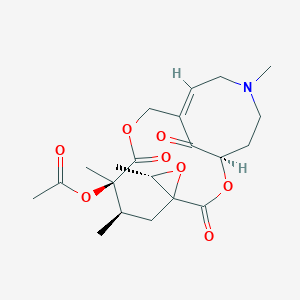
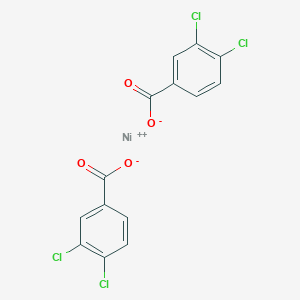
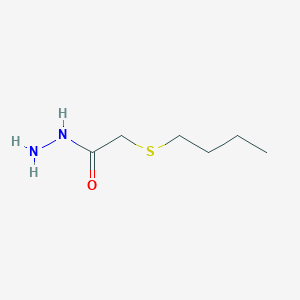
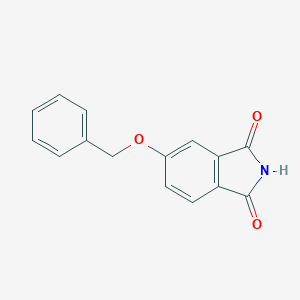
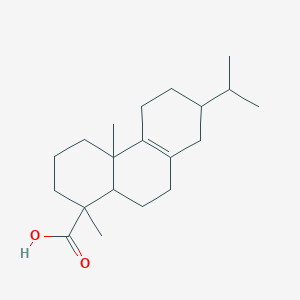
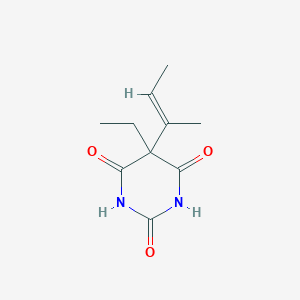
![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
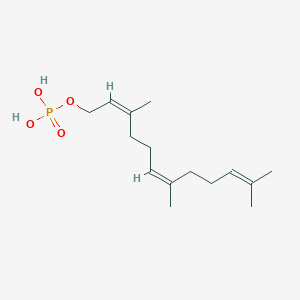
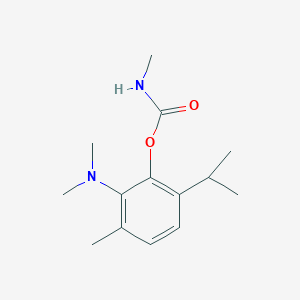
![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
